2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-13(18(24)20-15-9-11-19-12-10-15)22-17(23)8-7-16(21-22)14-5-3-2-4-6-14/h2-13H,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXRZWZJJMNOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=NC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide is a synthetic organic compound belonging to the pyridazinone derivatives class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide includes:
- Pyridazine Ring : A six-membered heterocyclic ring containing two nitrogen atoms.
- Phenyl Group : Attached to the pyridazine ring, enhancing lipophilicity and biological interactions.
- Pyridine Moiety : Contributes to the compound's ability to interact with various biological targets.
The molecular formula is , with a molecular weight of approximately 270.30 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Inhibition of Cyclooxygenases (COX) :
- Modulation of Inflammatory Pathways :
-
Receptor Interaction :
- The compound may function as an agonist or antagonist at various receptor sites, influencing downstream signaling pathways related to pain and inflammation.
Biological Activity Studies
Numerous studies have investigated the biological activities of pyridazinone derivatives, including 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-yl)propanamide. Key findings include:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the efficacy of pyridazinone derivatives in clinical settings:
- Pain Management :
- Inflammation Control :
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyridazinone derivatives. Variations in substituents can significantly alter pharmacological profiles:
Table 2: Structure–Activity Relationship Insights
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide | Benzamide moiety instead of propanamide | Enhanced anti-inflammatory effects |
| N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)pyridine | Pyridine ring variation | Different binding affinities and reactivity |
Vergleich Mit ähnlichen Verbindungen
Spectroscopic Data
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretches (~1660–1680 cm⁻¹) align with analogs like 6e (1664 cm⁻¹) and 6f (1681 cm⁻¹), confirming the presence of amide and pyridazinone functionalities .
- NMR : The pyridin-4-yl group in the target compound would exhibit aromatic protons at δ ~8.5 ppm, similar to 3n (δ 8.3–8.6 ppm for pyridin-4-yl) .
Pharmacological Implications
- AChE Inhibition: The target compound shares a pyridazinone-propanamide scaffold with ZINC00220177, a known AChE inhibitor. Substituting phenethyl with pyridin-4-yl may enhance blood-brain barrier penetration due to reduced hydrophobicity .
- Anti-Inflammatory Activity : Compound 84 () demonstrates that bromophenyl and methoxybenzyl substituents enhance anti-inflammatory effects, whereas the target compound’s phenyl-pyridin-4-yl system remains untested .
- Antiparasitic Potential: Analogs like 3n inhibit Trypanosoma cruzi CYP51, a target for Chagas disease. The target compound lacks the indole moiety critical for CYP51 binding, suggesting divergent applications .
Q & A
Q. Basic
- IR spectroscopy : Detects carbonyl vibrations (C=O at 1623–1681 cm⁻¹) and amide N-H stretches (3300–3500 cm⁻¹) .
- NMR : ¹³C-NMR confirms pyridazinone carbons (δ 160–170 ppm) and aromatic carbons (δ 120–140 ppm) .
- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at 527.2777) .
How should researchers address discrepancies in NMR data during structural elucidation?
Advanced
Contradictions (e.g., unexpected splitting or shifts) require:
- Dynamic NMR studies : To assess conformational exchange in solutions .
- X-ray crystallography : Resolves ambiguities by confirming bond lengths/angles (e.g., pyridazinone C=O at 1.23 Å) .
- DFT calculations : Predicts chemical shifts using B3LYP/6-31G(d) basis sets, cross-referenced with experimental data .
What in vitro assays are recommended for preliminary pharmacological evaluation?
Q. Basic
- Enzyme inhibition : Test against cyclooxygenase (COX-2) or phosphodiesterase (PDE4) using fluorogenic substrates (IC₅₀ determination) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
- Solubility profiling : Shake-flask method in PBS (pH 7.4) to guide formulation .
How can molecular docking and MD simulations enhance mechanistic understanding?
Q. Advanced
- Target identification : Dock into CYP51 or TNF-α active sites using AutoDock Vina (ΔG < −8 kcal/mol suggests strong binding) .
- Dynamic behavior : Run 100-ns MD simulations (AMBER force field) to assess stability of ligand-receptor complexes .
- Free energy calculations : MM-PBSA quantifies binding affinities, prioritizing analogs for synthesis .
How does structural modification of the pyridazinone core influence bioactivity?
Advanced
SAR studies reveal:
- Phenyl substitution : 3-Phenyl groups enhance COX-2 inhibition (IC₅₀ = 1.2 µM vs. 4.5 µM for unsubstituted analogs) .
- Pyridine vs. pyrazolyl : N-(pyridin-4-yl) improves solubility (LogP = 2.1 vs. 3.8 for N-benzyl derivatives) .
- Hybrid analogs : Antipyrine-pyridazinone hybrids show dual anti-inflammatory/analgesic effects (ED₅₀ = 25 mg/kg in murine models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
